molecular formula C11H15NS2 B13316356 5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]

5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]

Cat. No.: B13316356
M. Wt: 225.4 g/mol
InChI Key: FJSITSYSSMDXEM-UHFFFAOYSA-N
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Description

5’-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] is a heterocyclic compound that features a unique spiro structure. This compound is characterized by the presence of a thieno[3,2-c]pyridine core fused with a thiolane ring. The molecular formula of this compound is C11H15NS2, and it has a molecular weight of 225.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thieno[3,2-c]pyridine derivative with a thiolane precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents, solvents, and catalysts is crucial to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5’-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-c]pyridine derivatives: These compounds share the thieno[3,2-c]pyridine core but differ in the substituents attached to the ring.

    Spiro compounds: Other spiro compounds with different heterocyclic rings fused to the core structure.

Uniqueness

5’-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3’-thiolane] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

2'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,4'-thiolane]

InChI

InChI=1S/C11H15NS2/c1-8-6-11(7-14-8)9-3-5-13-10(9)2-4-12-11/h3,5,8,12H,2,4,6-7H2,1H3

InChI Key

FJSITSYSSMDXEM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CS1)C3=C(CCN2)SC=C3

Origin of Product

United States

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